molecular formula C15H24BrN3O2S B5990447 4-bromo-N-[2-(4-ethylpiperazin-1-yl)propyl]benzenesulfonamide

4-bromo-N-[2-(4-ethylpiperazin-1-yl)propyl]benzenesulfonamide

Cat. No.: B5990447
M. Wt: 390.3 g/mol
InChI Key: GOFQTEWOYCUWGV-UHFFFAOYSA-N
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Description

4-Bromo-N-[2-(4-ethylpiperazin-1-yl)propyl]benzenesulfonamide is a benzenesulfonamide derivative characterized by a bromine substituent at the para position of the benzene ring and a 2-(4-ethylpiperazin-1-yl)propyl side chain. This structural framework is commonly associated with pharmacological activity, particularly in targeting enzymes or receptors involving sulfonamide interactions, such as kinases, phosphodiesterases (PDEs), or σ receptors .

Properties

IUPAC Name

4-bromo-N-[2-(4-ethylpiperazin-1-yl)propyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24BrN3O2S/c1-3-18-8-10-19(11-9-18)13(2)12-17-22(20,21)15-6-4-14(16)5-7-15/h4-7,13,17H,3,8-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOFQTEWOYCUWGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(C)CNS(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[2-(4-ethylpiperazin-1-yl)propyl]benzenesulfonamide typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[2-(4-ethylpiperazin-1-yl)propyl]benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .

Mechanism of Action

The mechanism of action of 4-bromo-N-[2-(4-ethylpiperazin-1-yl)propyl]benzenesulfonamide involves its interaction with specific molecular targets. The piperazine ring and the benzenesulfonamide group are crucial for binding to receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs differing in substituents, side chains, or biological activity. Key differences in physicochemical properties and applications are highlighted.

Table 1: Comparative Analysis of Selected Benzenesulfonamide Derivatives

Compound Name Substituent on Benzene Side Chain Melting Point (°C) Key Biological Activity Reference
Target Compound : 4-Bromo-N-[2-(4-ethylpiperazin-1-yl)propyl]benzenesulfonamide Br 2-(4-Ethylpiperazin-1-yl)propyl Not reported Potential kinase/PDE inhibition (inferred from structural analogs) -
4b () : 4-Bromo-N-(3-((4-(3-(3-hydroxyphenyl)-1-phenyl-1H-pyrazol-4-yl)pyridin-2-yl)amino)propyl)benzenesulfonamide Br Pyrazole-pyridine-linked propyl 184–186 Kinase inhibition (implied by pyrazole-pyridine scaffold)
Compound 1 () : 4-Bromo-N-[(1S,2R)-2-(naphthalen-1-yl)-1-(5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)propyl]benzenesulfonamide Br Naphthyl-oxadiazole-propyl Not reported Ribonucleotide reductase inhibition (anticancer activity)
2b () : 4-Bromo-N-(3-((4-(3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)pyridin-2-yl)amino)propyl)benzenesulfonamide Br Methoxyphenyl-pyrazole-linked propyl 117–119 Kinase inhibition (anticancer applications)
Vardenafil () : Benzenesulfonamide with 4-ethylpiperazine Cl (ortho to sulfonamide) 5-Methylimidazotriazinone-ethylpiperazine Not reported PDE-5 inhibition (treatment of erectile dysfunction)
p-Bromo-N-ethylbenzenesulfonamide () Br Ethyl Not reported Historic pesticide/antimicrobial use

Substituent Effects on Physicochemical Properties

  • Bromine vs. Other Halogens : Bromine’s bulkiness and electron-withdrawing nature enhance stability and lipophilicity compared to chloro or fluoro analogs (e.g., 4c and 4d in ). This may prolong metabolic half-life but reduce aqueous solubility .
  • Side Chain Modifications :
    • The ethylpiperazine-propyl group in the target compound likely improves water solubility compared to simpler alkyl chains (e.g., N-ethyl in ) due to tertiary amine protonation .
    • Bulky substituents like naphthyl-oxadiazole (Compound 1, ) or pyrazole-pyridine (4b, ) increase molecular weight and melting points (e.g., 184–186°C for 4b vs. 117–119°C for 2b) .

Biological Activity

4-Bromo-N-[2-(4-ethylpiperazin-1-yl)propyl]benzenesulfonamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its anti-inflammatory, antimicrobial, and antioxidant properties. The findings are supported by various studies and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula: C16_{16}H22_{22}BrN3_{3}O2_{2}S
  • Molecular Weight: 396.34 g/mol

The presence of the sulfonamide group is significant for its biological activity, particularly in inhibiting certain enzymatic pathways.

Anti-inflammatory Activity

Research has indicated that compounds similar to 4-bromo benzenesulfonamides exhibit notable anti-inflammatory properties. For instance, a study found that certain benzenesulfonamide derivatives reduced carrageenan-induced paw edema in rats by significant percentages:

CompoundInhibition (%) at 1hInhibition (%) at 2hInhibition (%) at 3h
Compound A94.6989.6687.83
Compound B92.0085.0084.00

These results suggest that derivatives of this class, including the target compound, may effectively mitigate inflammatory responses in vivo .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related compounds indicate that they possess significant antibacterial properties:

Bacterial StrainMIC (mg/mL)
E. coli6.72
S. aureus6.63
P. aeruginosa6.67
C. albicans6.63

These findings highlight the potential of this compound as a broad-spectrum antimicrobial agent .

Antioxidant Activity

The antioxidant capacity of the compound was assessed through various assays, revealing that it has comparable activity to Vitamin C (IC50_{50} = 0.3287 mg/mL compared to Vitamin C's IC50_{50} = 0.2090 mg/mL). This suggests that the compound may help in scavenging free radicals and reducing oxidative stress .

Case Study on Anti-inflammatory Effects

In a controlled study, researchers administered varying doses of a benzenesulfonamide derivative to rats with induced inflammation. The results demonstrated a dose-dependent response, with higher doses leading to greater reductions in paw edema.

Case Study on Antimicrobial Efficacy

Another study focused on the efficacy of the compound against multi-drug resistant strains of bacteria. The results indicated that the compound maintained its effectiveness even against strains resistant to common antibiotics, suggesting a potential role in treating resistant infections.

Q & A

Q. Optimization Strategies :

  • Temperature Control : Maintaining low temperatures (0–5°C) during bromination minimizes side reactions.
  • Catalyst Use : Employing coupling agents like EDCI/HOBt for amide bond formation improves reaction efficiency.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .

Which spectroscopic and crystallographic techniques are most effective for confirming the molecular structure of this compound?

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are essential for verifying proton environments and carbon frameworks. For example, the ethylpiperazine moiety shows distinct peaks in the δ 2.5–3.5 ppm range for N-CH₂ groups, while the bromine substituent deshields adjacent aromatic protons .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺) and isotopic pattern matching the bromine atom .
  • X-ray Crystallography : Resolves the 3D conformation, particularly the spatial arrangement of the piperazine ring and sulfonamide group, which influences biological interactions .

How can computational chemistry methods predict the reactivity of this compound in novel reaction pathways?

Advanced Research Question

  • Reaction Path Search : Quantum mechanical calculations (e.g., DFT) model transition states and intermediates to predict feasible reaction pathways. For instance, simulating nucleophilic attack on the sulfonamide group can guide derivatization strategies .
  • Molecular Dynamics (MD) : MD simulations assess conformational flexibility of the ethylpiperazine chain, which may affect binding to biological targets like enzymes or receptors .
  • Machine Learning (ML) : Training ML models on existing sulfonamide reaction datasets can prioritize optimal solvents, catalysts, and temperatures for new syntheses .

What strategies are recommended for resolving contradictions in biological activity data across different experimental models?

Advanced Research Question
Contradictions often arise from variations in assay conditions, purity, or target specificity. Methodological approaches include:

  • Purity Validation : Re-analyze compound purity via HPLC or LC-MS to rule out impurities (e.g., unreacted starting materials) as confounding factors .
  • Dose-Response Studies : Perform IC₅₀/EC₅₀ assays across multiple concentrations to identify non-linear effects or off-target interactions .
  • Orthogonal Assays : Validate activity using complementary techniques (e.g., enzymatic assays vs. cell-based assays) to confirm target engagement .

How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced pharmacological properties?

Advanced Research Question

  • Substituent Modification : Replace the bromine atom with other halogens (e.g., Cl or F) to modulate electronic effects and binding affinity. Fluorine analogs may improve metabolic stability .
  • Piperazine Chain Optimization : Varying the alkyl chain length (e.g., propyl vs. ethyl) or introducing heteroatoms (e.g., oxygen) alters solubility and pharmacokinetics .
  • Biological Testing : Screen analogs against panels of related targets (e.g., carbonic anhydrase isoforms) to identify selectivity drivers. Data from such screens can inform iterative design cycles .

What interdisciplinary approaches are critical for advancing research on this compound?

Advanced Research Question

  • Chemical Engineering : Apply membrane separation technologies (e.g., ultrafiltration) to scale up synthesis while maintaining purity .
  • Materials Science : Explore co-crystallization with co-formers (e.g., carboxylic acids) to improve bioavailability .
  • Pharmacology : Integrate in silico docking studies with in vivo pharmacokinetic profiling to prioritize lead candidates .

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